molecular formula C16H19N3O4 B6419356 6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923203-53-6

6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B6419356
CAS No.: 923203-53-6
M. Wt: 317.34 g/mol
InChI Key: VMZNKNWJKCMAAH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine dione family, characterized by a fused pyrrole-pyrimidine core with ketone groups at positions 2 and 3. The substituents—a 2-hydroxypropyl group at position 6 and a 4-methoxyphenyl group at position 4—impart distinct physicochemical and biological properties. The hydroxypropyl moiety enhances hydrophilicity, while the 4-methoxyphenyl group contributes to lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name

6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-9(20)7-19-8-12-13(15(19)21)14(18-16(22)17-12)10-3-5-11(23-2)6-4-10/h3-6,9,14,20H,7-8H2,1-2H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZNKNWJKCMAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-hydroxypropyl)-4-(4-methoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound belonging to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H21N3O5\text{C}_{17}\text{H}_{21}\text{N}_3\text{O}_5

This structure includes a pyrrolo[3,4-d]pyrimidine core with specific substitutions that influence its biological properties.

Anticancer Properties

Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer activity. For instance:

  • In vitro Studies : The compound has been tested against various cancer cell lines. In one study, it demonstrated cytotoxic effects on FaDu cells (human pharyngeal squamous cell carcinoma) with an IC50 value in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .
  • Case Study : A notable case involved a synthesized analog that showed improved potency compared to earlier derivatives. The lead compound exhibited a pIC50 of 7.6 against cancer cell lines, indicating strong potential for further development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Helicobacter pylori Inhibition : In a series of experiments aimed at discovering inhibitors of Helicobacter pylori, the compound was found to inhibit respiratory complex I effectively. This suggests a novel mechanism for combating antibiotic-resistant strains .
  • Comparative Potency : Compounds derived from this series were compared in terms of their IC50 values against H. pylori. For example, one derivative showed a 20-fold increase in potency compared to a baseline compound .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyrimidine derivatives:

CompoundSubstituentIC50 (μM)Comments
1None0.80Baseline compound
2Hydroxyl0.16Improved solubility
3Methoxy0.05Significant potency increase

The presence of hydroxyl and methoxy groups significantly enhances the bioactivity of these compounds by improving solubility and target interaction .

Pharmacokinetics and ADME Properties

The pharmacokinetic profile is essential for understanding the viability of these compounds as therapeutic agents:

  • Absorption : Studies indicate favorable absorption characteristics due to the presence of polar functional groups.
  • Distribution : The compounds show moderate plasma protein binding which is beneficial for maintaining therapeutic levels in circulation.
  • Metabolism : Initial assessments suggest that these compounds undergo metabolic transformations that could affect their efficacy and safety profiles .

Comparison with Similar Compounds

Hydroxypropyl vs. Hydroxyphenyl Substituents

  • Target Compound : The 2-hydroxypropyl group introduces a flexible aliphatic chain with a hydroxyl group, likely improving aqueous solubility compared to aromatic substituents.
  • Compound 4j (): Features a 2-hydroxyphenyl group at position 4 instead. Its FTIR spectrum shows a broad OH stretch at 3640 cm⁻¹ and NH at 3455 cm⁻¹, indicative of strong hydrogen bonding. The melting point (MP) is ~220°C, suggesting high crystallinity due to aromatic stacking and hydrogen bonding .
  • Impact : The hydroxypropyl group in the target compound may reduce MP compared to 4j due to reduced aromaticity and increased conformational flexibility.

Methoxyphenyl vs. Bromophenyl and Alkyl Substituents

  • Compound 9 (): Contains a 3-bromophenyl group and a 2-(4-methoxyphenyl)ethyl chain. Its MP is 196.5–198.5°C, lower than 4j, possibly due to reduced hydrogen bonding from diamine groups .
  • Chromeno-pyrimidine Diones (M6, M7) (): Feature fused chromene rings instead of pyrrole. M6 (MP 150–160°C) and M7 (MP 140°C) have lower MPs than pyrrolo-pyrimidines, likely due to less rigid structures .

Structural Isomerism and Core Modifications

Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine

  • Compound 9 (): A [2,3-d] isomer with a 7H configuration. This alters the ring system’s planarity, possibly affecting target selectivity .

Dione vs. Diamine Functional Groups

  • Target Compound : The 2,5-dione groups enable hydrogen bonding with targets, as seen in 4j (FTIR: 1680 cm⁻¹ for C=O) .
  • Compound 9 : Replaces diones with 2,4-diamines, which may form salt bridges or coordinate metals, altering mechanism of action .

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